molecular formula C45H73NO14 B016493 Concanamycin B CAS No. 81552-33-2

Concanamycin B

Katalognummer B016493
CAS-Nummer: 81552-33-2
Molekulargewicht: 852.1 g/mol
InChI-Schlüssel: AQXXGIBOZQZSAT-XDUMZDCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Concanamycin B is a polyketide antibiotic produced by the fungus Concanamyces sp. that has a wide range of applications in scientific research. It is a potent inhibitor of protein synthesis, and its mechanism of action is well-understood. The compound has been used for many years in the laboratory to study the regulation of protein synthesis in cells, and it has been used to elucidate the structure of ribosomes and other components of the protein synthesis machinery. In addition, this compound has been used to study the effects of antibiotics on bacteria and the development of resistance.

Wissenschaftliche Forschungsanwendungen

  • Physiological Role Study in Various Organisms : Concanamycin B serves as an important tool for studying the physiological role of V-ATPases and P-ATPases in animals, plants, yeast, fungi, and bacteria (Dröse & Altendorf, 1997).

  • Inhibition of Vacuolar H(+)-ATPases : It inhibits vacuolar H(+)-ATPases, which plays a role in the breakdown of MHC class II molecules and the conversion to peptide-loaded, SDS-stable alpha-beta dimers (Benaroch et al., 1995).

  • Effect on CD8+ CTL Population : this compound suppresses the increase in CD8+ CTL population in mice immunized with allogeneic tumors, suggesting V-ATPase activity is crucial for their survival (Togashi, Kataoka, & Nagai, 1997).

  • Impairment of Intra-Golgi Trafficking : This compound impairs intra-Golgi trafficking, causing a delay in the onset of secretion of major secretory proteins (Yilla et al., 1993).

  • Reduction of Lipid Droplets in Macrophage Cells : It inhibits oxidized-LDL-induced accumulation of lipid droplets and cholesteryl esters in macrophage J774 cells, reducing ATP-dependent acidification of these organelles (Woo et al., 1992).

  • Suppression of Bone Resorption : this compound inhibits PTH-stimulated osteoclastic pit formation and acidification of vacuolar organelles by V-ATPase in osteoclasts, suppressing bone resorption (Woo et al., 1996).

  • Effects on Cell Death and Apoptosis : The compound induces DNA fragmentation and cleavage of Rb and PARP during apoptosis in B cell hybridoma HS-72 cells (Ishisaki et al., 1999).

  • Selective Effect on Immune Cell Populations : It suppresses the CD8+ CTL population without affecting CD4+ and B220+ populations in mice immunized with allogeneic tumors (Togashi, Kataoka, & Nagai, 1998).

  • Inhibitory Effects on Lymphocyte Proliferation and Microbial Growth : Concanamycins A, B, and C inhibit mouse splenic lymphocyte proliferation and exhibit biological activity against several fungi and yeasts (Kinashi, Someno, & Sakaguchi, 1984).

  • Inhibition of Herpes Simplex Virus Replication : Concanamycins A and B, found in Streptomyces sp. strain FK51, show potent inhibition of herpes simplex virus type 1 replication and block virus penetration into host cells (Hayashi et al., 2001).

Wirkmechanismus

Target of Action

Concanamycin B is a specific inhibitor of vacuolar type H±ATPase (V-ATPase) . V-ATPases are a type of ATPase, a class of enzymes that use the energy from ATP hydrolysis to transport protons across cell membranes . This proton transport is crucial for many cellular processes, including the acidification of intracellular compartments and the regulation of cytosolic pH .

Mode of Action

This compound interacts with V-ATPases, inhibiting their function . This inhibition disrupts the proton gradient across the membrane, which can affect various cellular processes. For instance, it has been shown that this compound can suppress the increase in CD8+ cytotoxic T lymphocyte (CTL) population without affecting CD4+ and B220+ populations in mice immunized with allogeneic tumors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proton transport mediated by V-ATPases . By inhibiting V-ATPases, this compound disrupts the acidification of intracellular compartments, which can affect various downstream processes. For example, it can interfere with protein trafficking within cells .

Pharmacokinetics

It has been shown that intraperitoneal injection of this compound can affect the population of certain immune cells in mice This suggests that this compound can be absorbed and distributed in the body to exert its effects

Result of Action

The inhibition of V-ATPase by this compound leads to a disruption in the acidification of intracellular compartments, which can have various molecular and cellular effects. For instance, it has been shown to suppress the increase in CD8+ CTL population in mice immunized with allogeneic tumors . This suggests that this compound may have potential applications in regulating immune responses.

Zukünftige Richtungen

The interest in studying and targeting autophagy continues to grow with the increasing number of reported processes that depend, or have an effect, on autophagy . Concanamycin B, as a potent V-ATPases inhibitor, could play a significant role in future research in this area .

Biochemische Analyse

Biochemical Properties

Concanamycin B plays a significant role in biochemical reactions by inhibiting the function of vacuolar type H±ATPase . This enzyme is crucial for acidification of intracellular compartments in eukaryotic cells . By inhibiting this enzyme, this compound disrupts cellular processes that depend on acidic pH, such as protein degradation and neurotransmitter storage .

Cellular Effects

This compound has been shown to selectively induce cell death in activated CD8+ cytotoxic T lymphocytes (CTL), without affecting CD4+ and B220+ populations . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression in specific cell types .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the V-ATPase and inhibiting its function . This results in disruption of the acidification of intracellular compartments, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in DMSO

Dosage Effects in Animal Models

In animal models, intraperitoneal injection of this compound has been shown to suppress the increase in CD8+ CTL population .

Metabolic Pathways

Given its role as a V-ATPase inhibitor, it is likely that it interacts with enzymes and cofactors involved in cellular acidification processes .

Transport and Distribution

Given its role as a V-ATPase inhibitor, it is likely that it interacts with transporters or binding proteins involved in cellular acidification processes .

Subcellular Localization

The subcellular localization of this compound is likely to be in the compartments that require acidification, such as lysosomes and endosomes .

Eigenschaften

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXXGIBOZQZSAT-XDUMZDCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317470
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81552-33-2
Record name Concanamycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81552-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Concanamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concanamycin B
Reactant of Route 2
Concanamycin B
Reactant of Route 3
Concanamycin B
Reactant of Route 4
Concanamycin B
Reactant of Route 5
Concanamycin B
Reactant of Route 6
Concanamycin B

Q & A

A: Concanamycin B is a potent and specific inhibitor of vacuolar-type H(+)-ATPase (V-ATPase) [, , , , , , , , , , ]. V-ATPases are responsible for acidifying intracellular organelles like lysosomes, endosomes, and secretory vesicles [, , , , , , , ]. By binding to the V-ATPase, this compound prevents the translocation of protons across the organelle membranes, thereby inhibiting their acidification [, , , , , , ]. This disruption of the acidic environment within these organelles has significant downstream effects on various cellular processes, including:

  • Impaired protein degradation: Inhibition of lysosomal acidification disrupts the breakdown of internalized proteins and other molecules [, , , , ].
  • Disrupted receptor recycling: Interference with endosomal acidification affects the recycling of receptors from the cell surface back to the plasma membrane [, , ].
  • Blocked antigen presentation: Inhibition of V-ATPase activity prevents the acidification required for efficient antigen processing and presentation by MHC class II molecules [, ].
  • Suppressed bone resorption: Disrupted osteoclast function due to inhibited acidification of resorption lacunae leads to reduced bone resorption [, ].
  • Induced apoptosis: In certain cell types, particularly those overexpressing the EGF receptor, this compound can trigger apoptosis through mechanisms involving the Fas/FasL system [, ].

A: This information can be found in the literature on the isolation and structural elucidation of this compound [].

ANone: While the provided research primarily focuses on this compound's biological activity, specific data regarding its material compatibility and stability under various conditions is limited in these studies. Further research and specific experimental data are needed to address this question comprehensively.

ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through the inhibition of V-ATPase, which is an enzyme. This compound binds to the V-ATPase and prevents it from functioning, rather than catalyzing a specific chemical reaction.

ANone: The provided research abstracts do not delve into specific SAR studies for this compound. Further investigation into the relationship between structural modifications and the resulting changes in its activity, potency, and selectivity would require additional research.

ANone: Information about the stability of this compound under various conditions and specific formulation strategies is not detailed in the provided research abstracts. Further research would be required to explore different formulation approaches and their impact on the compound's stability, solubility, and bioavailability.

ANone: Specific SHE (Safety, Health, and Environment) regulations for this compound vary depending on geographical location and specific applications. Researchers and institutions are responsible for adhering to all relevant safety guidelines and regulations when handling and using this compound.

ANone: The provided research primarily focuses on the in vitro effects of this compound. While some studies mention in vivo applications, they do not provide detailed information on the compound's ADME profile, pharmacokinetics, or pharmacodynamics. Further research is needed to fully understand these aspects.

ANone: this compound has shown efficacy in various in vitro cell-based assays, demonstrating its ability to:

  • Inhibit oxidized-LDL-induced lipid accumulation in macrophages [].
  • Suppress bone resorption by osteoclasts [].
  • Induce apoptosis in EGF receptor-overexpressing cells [].
  • Reducing alloantigen-activated CD8+ cytotoxic T cells in mice [, , ].
  • Inhibiting tumor growth in mouse models [, ].

ANone: The provided research abstracts do not mention specific resistance mechanisms or cross-resistance associated with this compound. Further research is needed to determine whether prolonged exposure to this compound can lead to the development of resistance and to explore potential cross-resistance with other V-ATPase inhibitors or different classes of compounds.

ANone: While this compound is a potent biological tool, it is essential to acknowledge that detailed toxicological data and long-term safety profiles in humans are limited. Further research is crucial to thoroughly assess its potential toxicity and safety for therapeutic applications.

ANone: The provided research abstracts do not discuss specific drug delivery or targeting strategies for this compound. Exploring targeted delivery approaches could be a potential avenue for future research to enhance its therapeutic efficacy and minimize potential off-target effects.

ANone: The provided research abstracts do not mention the use of biomarkers for predicting the efficacy or monitoring the treatment response of this compound. Identifying specific biomarkers associated with its mechanism of action or potential adverse effects could be valuable for future clinical applications.

ANone: While the provided research abstracts do not specifically detail analytical techniques for this compound, various methods are commonly employed for the characterization and quantification of such compounds. These may include:

  • Spectroscopy: Techniques like UV-Vis, NMR, and mass spectrometry are used for structural elucidation and quantification [].

ANone: The provided research primarily focuses on the biological activity of this compound. Information about its environmental impact, degradation pathways, and strategies for mitigating any negative ecological effects is limited and requires further investigation.

ANone: The provided research abstracts do not specifically address the dissolution rate and solubility of this compound in various media. These factors are crucial for understanding its bioavailability and subsequent efficacy. Further studies are needed to evaluate the influence of different solvents and formulations on its dissolution and solubility profiles.

ANone: While the provided research abstracts do not detail the validation of specific analytical methods for this compound, it is standard practice to validate analytical methods used in research and development. Validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the analytical method employed.

ANone: The provided research abstracts do not specifically address the immunogenicity of this compound. Assessing its potential to trigger an immune response and developing strategies to modulate any undesirable immunogenicity would be essential for therapeutic development.

ANone: Information on the interactions of this compound with drug transporters is not provided in the research abstracts. Investigating potential interactions with efflux or influx transporters would be crucial to understand its absorption, distribution, and elimination profile. Strategies to modulate transporter interactions, if necessary, would depend on the specific transporter involved.

ANone: The research abstracts do not directly address the potential of this compound to induce or inhibit drug-metabolizing enzymes. Investigating its effects on cytochrome P450 enzymes and other metabolic pathways is important for understanding potential drug-drug interactions. Strategies for mitigating any unfavorable interactions would depend on the specific enzymes affected.

ANone: Specific data on the biocompatibility and biodegradability of this compound is limited in the provided research abstracts. Further research is needed to assess its long-term compatibility with biological systems and to investigate its degradation pathways and potential for accumulation in tissues or the environment.

A: While the provided research focuses on this compound, other V-ATPase inhibitors exist, including Bafilomycin A1 [, , , ]. Comparing their performance, cost, and overall impact would require a separate analysis considering factors like potency, selectivity, toxicity, and availability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.